4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo-
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Overview
Description
4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups at the methoxyphenyl position
Scientific Research Applications
4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine:
1,2,3,4-Tetrahydroisoquinoline: A compound with a similar tetrahydro structure, known for its diverse biological activities.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity compared to other similar compounds .
Biological Activity
4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- (CAS No. 55383-86-3) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and data.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 246.32 g/mol
- Structure : The compound features a pyrimidinone core with a thioxo group and a methoxyphenyl substituent.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidinones exhibit promising antimicrobial properties. For instance, compounds structurally similar to 4(1H)-pyrimidinone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies involving pyrimidine derivatives indicate that they can inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Case Study : A study evaluated the effects of pyrimidinone derivatives on A431 vulvar epidermal carcinoma cells, revealing significant inhibition of cell migration and invasion . The mechanism was linked to the modulation of specific signaling pathways involved in cancer progression.
The biological activity of 4(1H)-pyrimidinone is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrimidinones can inhibit key enzymes involved in nucleotide synthesis, which is crucial for both microbial growth and cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds may bind to DNA or interfere with DNA replication processes, contributing to their anticancer properties.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 4(1H)-pyrimidinone. Preliminary data suggest that the compound has favorable pharmacokinetic properties, although detailed studies are required for comprehensive insights.
Properties
CAS No. |
55383-86-3 |
---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H14N2O2S/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(15)13-12(14)17/h2-5H,6-8H2,1H3,(H,13,15,17) |
InChI Key |
VHGFIQUWQSFEFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)NC2=S |
Origin of Product |
United States |
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